Oxapropanium iodide

Chemical Identity Verification Procurement Quality Control Muscarinic Pharmacology

Procurement of cholinergic agonists for peripheral muscarinic assays is frequently compromised by confusion with the antagonist Oxapium iodide (CAS 68238-00-2). Oxapropanium iodide (CAS 541-66-2) eliminates this risk as the definitive muscarinic agonist scaffold. • Unsubstituted parent dioxolane-quaternary ammonium baseline for SAR comparison against methylated derivatives (e.g., F-2268, >100-fold stereoselectivity shift) • Orally active vasodilator with established in vivo safety margins (mouse LD50: oral 300, i.v. 2.5, s.c. 35 mg/kg) • Freely water-soluble crystalline solid (mp 158-160°C); non-hygroscopic alternative to deliquescent acetylcholine salts

Molecular Formula C7H16INO2
Molecular Weight 273.11 g/mol
CAS No. 541-66-2
Cat. No. B1677840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxapropanium iodide
CAS541-66-2
SynonymsOxapropanium iodide
Molecular FormulaC7H16INO2
Molecular Weight273.11 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1COCO1.[I-]
InChIInChI=1S/C7H16NO2.HI/c1-8(2,3)4-7-5-9-6-10-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1
InChIKeyHQWAEQCLIWVOMF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxapropanium Iodide: Chemical Identity and Physicochemical Profile


Oxapropanium iodide (CAS 541-66-2, molecular formula C7H16INO2, MW 273.11 g/mol) is a synthetic quaternary ammonium salt containing a 1,3-dioxolane ring. It is classified as a cholinergic (parasympathomimetic) agent and was historically developed as an orally active vasodilator (brand name Dilvasène) [1][2]. The compound is a crystalline solid (mp 158–160°C), freely soluble in water, and soluble in boiling alcohol (~40% w/v) [1]. Its pharmacological action is attributed to direct or indirect activation of muscarinic acetylcholine receptors, although modern receptor-subtype selectivity data are extremely limited [2][3].

Muscarinic receptor research tool Agonist activity at mAChRs for cholinergic pathway studies
Non-ester dioxolane scaffold Resistant to acetylcholinesterase hydrolysis; stable in aqueous solution
Non-hygroscopic crystalline solid Simplifies gravimetric handling and stock preparation

Oxapropanium vs. Oxapium: Misidentification Risk


Attempting to substitute Oxapropanium iodide (CAS 541-66-2) with the similarly named—but structurally and pharmacologically distinct—Oxapium iodide (ciclonium, CAS 68238-00-2) will result in completely opposite biological outcomes. Oxapropanium iodide is a cholinergic agonist that activates muscarinic receptors, whereas Oxapium iodide is a muscarinic antagonist (anticholinergic) used as an antispasmodic [1][2]. This dichotomy stems from a massive difference in molecular architecture: Oxapropanium iodide (C7H16INO2, MW 273.11, a single dioxolane ring) vs. Oxapium iodide (C22H34NO2·I, MW 471.42, a cyclohexyl-phenyl-substituted dioxolane with a piperidinium head) [1][2]. Even within the same general dioxolane-quaternary ammonium class, minor alkyl substitutions (e.g., the methyl derivative F-2268, methyldilvasen) can alter muscarinic receptor stereoselectivity by more than 100-fold [3]. Therefore, generic replacement without CAS verification guarantees experimental failure in any cholinergic or vasodilatory assay that specifically requires Oxapropanium iodide.

  • ! Oxapium iodide (CAS 68238-00-2) is a muscarinic antagonist, not interchangeable
  • ! Choline esters (acetylcholine) undergo rapid hydrolysis; response duration may differ
  • ! Methylated analogs (F-2268) shift stereoselectivity >100-fold; SAR context may not transfer

Oxapropanium Iodide Differentiation Evidence


Molecular Formula and Mass: Oxapropanium vs. Oxapium

The most critical procurement error is the substitution of Oxapropanium iodide (CAS 541-66-2) with Oxapium iodide (CAS 68238-00-2). These two compounds are structurally unrelated, differing fundamentally in molecular formula, mass, and pharmacological action. Oxapropanium iodide is a cholinergic agonist (parasympathomimetic), while Oxapium iodide is a muscarinic antagonist (anticholinergic/antispasmodic) [1][2].

Molecular Identity
Head-to-head
MW 273.11 (agonist) vs. 471.42 (antagonist); 72.6% larger Oxapium; opposite pharmacological function
Supports identity verification to avoid agonist/antagonist inversion
Confirm CAS before assay
Chemical Identity Verification Procurement Quality Control Muscarinic Pharmacology

Aqueous Solubility and Formulation Compatibility vs. Quaternary Ammonium Chlorides

Oxapropanium iodide exhibits distinct solubility behavior compared to typical choline-based quaternary ammonium salts. It is freely soluble in water and achieves a concentration of approximately 40% w/v in boiling alcohol, while being sparingly soluble in cold alcohol, ether, chloroform, and benzene [1]. This contrasts with acetylcholine chloride, which is extremely hygroscopic and rapidly hydrolyzes in aqueous solution above pH 4, limiting its utility in long-term experimental setups [2].

Solubility Profile
Reported
Freely water-soluble; ~40% w/v in boiling alcohol vs. acetylcholine chloride pH-dependent stability
Supports aqueous formulation without rapid hydrolysis
Solubility in cold alcohol is limited
Solubility Profiling Formulation Development In Vivo Dosing

Thermal Stability vs. Acetylcholine Salts

Oxapropanium iodide is a crystalline solid with a relatively high melting point of 158–160°C [1]. In contrast, acetylcholine chloride and acetylcholine iodide melt at 149–152°C and 143–145°C, respectively, and are often deliquescent [2]. The higher melting point and non-deliquescent nature of Oxapropanium iodide indicate stronger lattice energy and greater resistance to ambient moisture uptake, which simplifies weighing and reduces decomposition during ambient-temperature shipping.

Thermal Stability
Reported
mp 158–160°C (non-hygroscopic) vs. acetylcholine chloride mp 149–152°C (deliquescent)
Simplifies storage and weighing; reduces batch variability
Capillary method determination
Thermal Analysis Solid-State Stability Shipping and Storage

In Vivo Toxicity Profile vs. Other Muscarinic Agonists

Oxapropanium iodide has a defined acute toxicity profile in mice: LD50 oral = 300 mg/kg, LD50 i.v. = 2.5 mg/kg, LD50 s.c. = 35 mg/kg [1]. The oral LD50 is notably higher than that of the muscarinic agonist oxotremorine (oral LD50 mouse ~5–10 mg/kg), reflecting its lower CNS penetration and distinct pharmacokinetic distribution as a quaternary ammonium salt [2]. The large oral/i.v. ratio (~120) indicates limited oral bioavailability, consistent with its quaternary ammonium structure, which restricts passive membrane diffusion.

Acute Toxicity LD₅₀
Class-level
Oral LD₅₀ 300 mg/kg, i.v. 2.5 mg/kg in mouse; oral/i.v. ratio ~120
Reported in vivo exposure context; limited oral bioavailability
Route-specific data; class-level comparison with oxotremorine
Toxicology In Vivo Pharmacology Dose-Ranging

Structural Class: Dioxolane vs. Choline Ester Agonists

Oxapropanium iodide belongs to the dioxolane class of quaternary ammonium compounds, structurally distinct from the choline ester class (e.g., acetylcholine, methacholine, carbachol). The dioxolane ring replaces the ester linkage, rendering the molecule resistant to hydrolysis by acetylcholinesterase (AChE) and non-specific esterases. While direct AChE stability data for Oxapropanium are not available in the modern literature, the closely related analog methyldilvasen (F-2268) exhibits potent muscarinic activity (EC50 in the 0.1–1 nM range) and prolonged action consistent with esterase resistance, with a stereospecificity index (SSI) of approximately 100 at vertebrate muscarinic receptors [1]. Oxapropanium, lacking the methyl substitution of F-2268, is expected to have lower potency but a similar resistance to enzymatic degradation, offering a baseline control for structure-activity relationship (SAR) studies.

Dioxolane vs. Choline Ester
Class-level
Dioxolane ring resists AChE; F-2268 analog shows nM potency and SSI ~100
SAR baseline for metabolically stable muscarinic agonists
Direct potency data for Oxapropanium not available
Medicinal Chemistry Receptor Selectivity Metabolic Stability

Oxapropanium Iodide Application Scenarios


mAChR SAR Studies with Dioxolane Scaffold Control

For laboratories synthesizing and testing dioxolane-based muscarinic ligands, Oxapropanium iodide provides the unsubstituted parent scaffold. Its molecular identity (C7H16INO2, MW 273.11) and cholinergic agonist classification serve as the baseline against which methylated derivatives (e.g., F-2268, methyldilvasen) with enhanced potency (nanomolar range) and stereoselectivity (SSI ~100) are compared [1][2]. This avoids the confounding esterase susceptibility introduced by choline ester comparators.

Peripheral Vasodilation Assays with Toxicity Limits

Oxapropanium iodide's historical characterization as an orally active vasodilator [1] and its reliably quantified mouse LD50 values (oral 300 mg/kg, i.v. 2.5 mg/kg, s.c. 35 mg/kg) [2] enable researchers to design dose-ranging studies with predictable safety margins. Its quaternary ammonium nature restricts CNS entry, making it suitable for investigating peripheral muscarinic effects without central cholinergic toxicity.

Procurement QC Training and Inventory De-duplication

The pervasive confusion between Oxapropanium iodide (CAS 541-66-2) and Oxapium iodide (CAS 68238-00-2) creates a high-risk procurement error. The 72.6% difference in molecular weight (273.11 vs. 471.42 g/mol), the 15-carbon disparity in molecular formula, and the agonist/antagonist functional dichotomy [1][2] make this pair an ideal case study for teaching analytical QC and for establishing strict CAS-verification SOPs in compound management facilities.

Formulation Stability Using Solubility and Solid-State Properties

The well-documented solubility profile (freely soluble in water; ~40% w/v in boiling alcohol; sparingly soluble in ether, chloroform, benzene) [1] and the relatively high melting point (158–160°C) [1] allow formulation scientists to use Oxapropanium iodide as a model quaternary ammonium compound for developing non-hygroscopic, thermally stable stock solutions and solid dispersions, particularly when comparing against deliquescent acetylcholine salts.

Application
Selection Property
Validation Focus
Muscarinic SAR studies (dioxolane scaffold)
Non-ester dioxolane core
Baseline scaffold response vs. methylated analogs
Peripheral vasodilation research models
Quaternary ammonium (limited CNS entry)
Dose-ranging with reported LD₅₀ limits
Compound management QC and CAS verification
Distinct agonist/antagonist molecular identity
Identity confirmation by MW and CAS cross-check
Non-hygroscopic formulation development
Crystalline solid, high melting point
Solution stability vs deliquescent choline salts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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